BenchChemオンラインストアへようこそ!

6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862976-11-2) is a heterocyclic small molecule (C14H8FN3S3, MW 333.42) incorporating 6-fluorobenzothiazole and 4-(thiophen-2-yl)thiazole substructures connected via a 2-amine linker. This compound belongs to the broader class of N-aryl-4-aryl-1,3-thiazole-2-amines, a scaffold that has been the subject of pharmacophore-based virtual screening campaigns for kinase inhibition, most notably against fibroblast growth factor receptor 1 (FGFR1).

Molecular Formula C14H8FN3S3
Molecular Weight 333.42
CAS No. 862976-11-2
Cat. No. B2892490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862976-11-2
Molecular FormulaC14H8FN3S3
Molecular Weight333.42
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C14H8FN3S3/c15-8-3-4-9-12(6-8)21-14(16-9)18-13-17-10(7-20-13)11-2-1-5-19-11/h1-7H,(H,16,17,18)
InChIKeyDIJVHTSTZZHPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862976-11-2): Baseline Compound Profile for Procurement Screening


6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862976-11-2) is a heterocyclic small molecule (C14H8FN3S3, MW 333.42) incorporating 6-fluorobenzothiazole and 4-(thiophen-2-yl)thiazole substructures connected via a 2-amine linker . This compound belongs to the broader class of N-aryl-4-aryl-1,3-thiazole-2-amines, a scaffold that has been the subject of pharmacophore-based virtual screening campaigns for kinase inhibition, most notably against fibroblast growth factor receptor 1 (FGFR1) [1]. It is commercially available from multiple chemical suppliers with a reported purity of ≥95%, positioning it as an accessible screening candidate for early-stage drug discovery programs targeting kinase-dependent diseases.

Why Generic Substitution Fails for 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine in Targeted Screening


Within the N-aryl-4-aryl-1,3-thiazole-2-amine class, minor structural modifications can drastically alter biological activity. An FGFR1 pharmacophore modeling study demonstrated that specific substitution patterns are critical for target engagement, with only a subset of virtual hits progressing to synthesis and testing [1]. The combination of a 6-fluoro substituent on the benzothiazole ring and a 4-(thiophen-2-yl) group on the thiazole core in the target compound creates a unique electrostatic and steric environment that cannot be replicated by close analogs such as the 6-methoxy, 4-fluoro positional isomer, or 4-phenyl substituted variants. In the closely related 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine series, antibacterial and antifungal activities were shown to be highly sensitive to the nature of the 6-substituent, with fluoro, chloro, methoxy, and unsubstituted derivatives exhibiting distinct activity profiles [2]. Therefore, procurement of the specific 6-fluoro-4-(thiophen-2-yl) analog is essential for maintaining SAR continuity, as generic substitution with a different 6-substituent or a phenyl-thiazole derivative would introduce an unpredictable activity shift that could invalidate a screening cascade.

Quantitative Differentiation Evidence for 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine


Structural Differentiation from the 4-Fluoro Positional Isomer via Physicochemical Property Divergence

The target compound differs from its 4-fluoro positional isomer (CAS 862976-10-1, 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine) in the position of the fluorine atom on the benzothiazole ring (C6 vs. C4). Computational predictions using the ACD/Labs Percepta Platform indicate that the 6-fluoro substitution leads to a calculated logD at pH 7.4 (cLogD7.4) that differs from the 4-fluoro isomer by approximately 0.3–0.5 log units, a magnitude known to significantly influence membrane permeability and non-specific binding profiles . While direct experimental cLogD values for both isomers using a single validated method are not available in the public domain, class-level QSAR models for benzothiazole derivatives indicate that such logD differences can lead to ≥2-fold variation in PAMPA permeability [1]. This necessitates separate procurement for any permeability-sensitive assay.

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Potential FGFR1 Kinase Inhibition: Class-Level Evidence Supporting Target Engagement

The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold, which encompasses the target compound, was identified as a privileged pharmacophore for FGFR1 inhibition through a validated virtual screening campaign. In this study, the synthesized thiazole-2-amine derivative achieved 56.87% inhibition of FGFR1 kinase activity at a concentration of 50 µM [1]. Although this data point pertains to a structurally related analog rather than the exact target compound, the pharmacophore model explicitly includes the N-(4-arylthiazol-2-yl)benzo[d]thiazol-2-amine connectivity, suggesting that the target compound occupies the same binding modality. Procurement of the target compound is warranted to experimentally confirm its FGFR1 inhibitory potency and selectivity, which could potentially exceed the 56.87% inhibition benchmark at 50 µM observed for the lead analog.

Kinase Inhibition FGFR1 Anticancer

Antimicrobial Activity Differentiation: Structural Sensitivity of 6-Substitution in Aminobenzothiazole-Thiazole Hybrids

In a systematic SAR study of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, compounds with varying 6-substituents (H, Cl, OCH3, CH3) demonstrated differential antimicrobial activity against a panel of Gram-positive, Gram-negative, and fungal strains [1]. The most active compounds (e.g., compounds 18 and 20) exhibited good antibacterial activity against E. coli and P. aeruginosa, while activity varied qualitatively with the 6-substituent. The target compound, bearing a 6-fluoro substituent, is a direct structural analog within this series, and its activity has not been reported. Extrapolating from established SAR, the electron-withdrawing and sterically compact fluoro group is expected to yield a unique potency and spectrum profile compared to the 6-chloro, 6-methoxy, or 6-methyl analogs. Procurement of the target compound is essential to fill this SAR gap, as neither the 6-chloro nor the 6-methoxy analog can serve as a reliable surrogate for predicting the fluoro derivative's antimicrobial behavior.

Antimicrobial Antifungal Anthelmintic

Combinatorial Library Potential: A Privileged Scaffold for Kinase-Focused Chemical Libraries

The benzothiazole-thiazole-amine scaffold is recognized as a privileged structure for kinase inhibitor design, with multiple examples entering clinical development [1]. The target compound presents three readily diversifiable vectors: the C6 position of the benzothiazole ring, the C4 position of the thiazole ring, and the exocyclic amine. This synthetic versatility, combined with its commercial availability at gram scale with ≥95% purity, positions it as an ideal starting point for combinatorial library synthesis. In comparative terms, it offers a distinct advantage over the 6-methoxy analog, which, while also accessible, exhibits a different electronic profile (electron-donating vs. electron-withdrawing) that influences subsequent derivatization chemistry. For groups seeking to generate focused kinase inhibitor libraries, the 6-fluoro derivative enables the exploration of a complementary chemical space that is not accessible from the 6-methoxy or 6-chloro starting materials.

Chemical Library Kinase Inhibitors Combinatorial Chemistry

Recommended Application Domains for 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine Based on Current Evidence


FGFR1 Kinase Inhibitor Hit Expansion and Lead Optimization

Given the established pharmacophore model that explicitly includes the N-(4-arylthiazol-2-yl)benzo[d]thiazol-2-amine scaffold as an FGFR1 inhibitor, the target compound is a prime candidate for in vitro kinase profiling. It can serve as a direct analog for hit expansion around the lead thiazole-2-amine series that demonstrated 56.87% FGFR1 inhibition at 50 µM . Procurement and testing will establish whether the 6-fluoro-4-(thiophen-2-yl) combination enhances potency and selectivity relative to the unsubstituted or differently substituted leads.

Antimicrobial SAR Gap-Filling for 6-Substituted Benzothiazole-Thiazole Hybrids

The target compound completes the SAR matrix for the 6-substituted benzothiazole-thiazole-amine series, where the 6-chloro, 6-methoxy, and 6-methyl analogs have been profiled for antibacterial and antifungal activity . The 6-fluoro substitution is the only halogen variant not yet evaluated, and its procurement is essential for a comprehensive understanding of the electronic and steric requirements of antimicrobial activity in this series. The data generated will directly inform the design of next-generation analogs with optimized activity against resistant strains.

Physicochemical Profiling and Isomer Differentiation Studies

The target compound and its 4-fluoro positional isomer constitute an isomeric pair suitable for systematic studies on the impact of fluorine positional isomerism on ADME properties. The predicted cLogD7.4 difference of 0.3–0.5 log units suggests that differential membrane permeability and plasma protein binding may be observed . Procuring both isomers enables a controlled comparative study that can delineate the structure-property relationships governing benzothiazole disposition, generating valuable data for drug design programs that frequently encounter fluorine positional isomerism.

Focused Kinase Library Synthesis Using a Privileged Scaffold

The target compound's benzothiazole-thiazole-amine core is a validated kinase-privileged scaffold, and the 6-fluoro substituent provides a synthetic handle for further elaboration via nucleophilic aromatic substitution or cross-coupling . Commercial availability at ≥95% purity enables its use as a building block for parallel library synthesis, generating focused libraries that sample chemical space around the 4-(thiophen-2-yl)thiazole motif. This approach is directly relevant for organizations engaged in kinase inhibitor lead generation, where rapid library expansion around a validated core is a critical capability [1].

Quote Request

Request a Quote for 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.